6-(furan-2-yl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one
Beschreibung
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Eigenschaften
Molekularformel |
C14H17N3O2 |
|---|---|
Molekulargewicht |
259.30 g/mol |
IUPAC-Name |
6-(furan-2-yl)-2-(piperidin-1-ylmethyl)pyridazin-3-one |
InChI |
InChI=1S/C14H17N3O2/c18-14-7-6-12(13-5-4-10-19-13)15-17(14)11-16-8-2-1-3-9-16/h4-7,10H,1-3,8-9,11H2 |
InChI-Schlüssel |
LRMBZQXXITVJKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CN2C(=O)C=CC(=N2)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Biologische Aktivität
6-(Furan-2-yl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one is a heterocyclic compound that has attracted significant interest in medicinal chemistry due to its potential biological activities. The compound features a furan ring, a pyridazinone core, and a piperidine moiety, contributing to its structural complexity and versatility in biological interactions. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.
The molecular formula of 6-(furan-2-yl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one is C14H17N3O2, with a molecular weight of 259.30 g/mol. Its unique structural features allow for various modifications that can enhance its biological activity or tailor its properties for specific applications .
Biological Activity Overview
Preliminary studies have indicated that 6-(furan-2-yl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one possesses significant biological activities. These include:
The biological activity of 6-(furan-2-yl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one is thought to arise from its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which could lead to reduced proliferation of cancer cells or pathogens.
- Receptor Modulation : Its structural features allow it to bind to various receptors, modulating signal transduction pathways that are critical for cell survival and growth .
Comparative Analysis with Related Compounds
To understand the unique properties of 6-(furan-2-yl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-(furan-2-yl)-2-(azepan-1-ylmethyl)pyridazin-3(2H)-one | Contains an azepane ring | May exhibit different binding affinities due to ring size |
| 6-(furan-2-yl)-2-(morpholin-1-ylmethyl)pyridazin-3(2H)-one | Features a morpholine ring | Potentially different pharmacokinetics compared to piperidine |
| 4-chloro derivative variants | Incorporation of chlorophenyl groups | Enhanced lipophilicity and altered biological activity |
The diversity in structural features among these compounds suggests that modifications can significantly impact their biological activities and therapeutic potentials.
Case Studies
Several studies have highlighted the biological activities of pyridazinone derivatives:
- Antimicrobial Studies : A study evaluating various pyridazinone derivatives found that certain modifications led to enhanced antibacterial activity against Staphylococcus aureus, suggesting that similar structural adjustments might improve the efficacy of 6-(furan-2-yl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one .
- Cancer Research : Another investigation focused on the anticancer properties of pyridazinones, indicating that compounds with similar structures could inhibit cell proliferation in vitro by targeting specific signaling pathways associated with cancer cell survival .
Wissenschaftliche Forschungsanwendungen
Biological Activities
Preliminary studies indicate that 6-(furan-2-yl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one may possess significant biological activities, making it a candidate for various therapeutic applications:
- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
- Anticancer Properties : Research indicates that derivatives of pyridazinone compounds can inhibit cancer cell proliferation. For instance, studies on related compounds have shown promising results in targeting cancer pathways, which may extend to this compound as well.
- Neuropharmacological Effects : Given the structural features akin to known neuroactive compounds, there is potential for this compound to exhibit effects on the central nervous system, warranting further investigation into its psychopharmacological properties.
Synthetic Versatility
The synthesis of 6-(furan-2-yl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one typically involves multiple steps that allow for precise control over the final product's structure and properties. The synthetic pathways often include:
- Formation of the Pyridazinone Core : This step is crucial as it establishes the foundational structure necessary for subsequent modifications.
- Introduction of the Furan Ring : The furan moiety is incorporated to enhance the compound's reactivity and biological activity.
- Piperidine Substitution : The piperidine group is added to improve the compound's pharmacokinetic properties, such as solubility and receptor binding affinity.
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions
The pyridazinone ring undergoes nucleophilic attacks at electrophilic positions. For example:
-
C-4 position : Reacts with amines via nucleophilic substitution under reflux conditions (DMF, 80°C), forming 4-amino derivatives (e.g., with hydrazines or piperidine analogs) .
-
C-5 position : Halogenation with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in acetic acid introduces bromine or chlorine substituents .
Example Reaction:
Electrophilic Aromatic Substitution on the Furan Ring
The electron-rich furan moiety participates in electrophilic substitutions:
-
Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups predominantly at the C-5 position of the furan .
-
Sulfonation : Furan reacts with SO₃ in dioxane to yield sulfonated derivatives .
Experimental Data:
| Reaction Type | Reagents/Conditions | Product(s) | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-furan analog | 72% | |
| Sulfonation | SO₃/dioxane, 25°C | 5-Sulfo-furan analog | 65% |
Condensation and Cyclization Reactions
The pyridazinone carbonyl group facilitates condensation:
-
Hydrazone formation : Reacts with arylhydrazines in ethanol to form hydrazones, which cyclize into pyrazolo[1,5-a]pyridazine derivatives under acidic conditions .
-
Knoevenagel reaction : Condenses with active methylene compounds (e.g., malononitrile) to yield α,β-unsaturated derivatives .
Mechanistic Pathway:
Cross-Coupling Reactions
The furan and pyridazinone rings enable transition-metal-catalyzed couplings:
-
Suzuki-Miyaura : Brominated derivatives undergo coupling with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, 90°C) to form biaryl systems .
-
Buchwald-Hartwig Amination : Amination at C-4 using Pd₂(dba)₃/Xantphos and primary/secondary amines .
Optimized Conditions:
| Substrate | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|
| 5-Bromo derivative | Pd(PPh₃)₄, Na₂CO₃, DMF | 5-(4-Methoxyphenyl) analog | 88% |
Piperidine Functionalization
The N-methylpiperidine side chain can be modified:
-
N-Alkylation : Reacts with alkyl halides (K₂CO₃, DMF) to form quaternary ammonium salts.
-
Oxidation : MnO₂ in CHCl₃ oxidizes the piperidine ring to a pyridine N-oxide .
Biological Interactions and Enzyme Inhibition
While not a chemical reaction per se, the compound’s interactions with biological targets highlight its reactivity:
-
COX-2 inhibition : The furan and pyridazinone moieties bind to cyclooxygenase-2 via hydrogen bonding and hydrophobic interactions (docking score: −9.2 kcal/mol) .
-
Antiviral activity : Derivatives inhibit viral replication by targeting RNA-dependent RNA polymerases (IC₅₀: 0.4–1.2 μM) .
Stability and Degradation
Q & A
Q. What synthetic methodologies are optimal for preparing 6-(furan-2-yl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one, and how can reaction conditions be optimized?
A four-component reaction protocol involving arylamines, acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones has been validated for synthesizing structurally diverse pyridazinone analogs . For this compound, substituting the aldehyde with furan-2-carboxaldehyde and optimizing stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to amine) may enhance yield. Temperature control (80–100°C) and solvent selection (e.g., ethanol for polar intermediates) are critical to avoid side reactions like furan ring decomposition. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .
Q. How can the structural integrity of the compound be confirmed post-synthesis?
Single-crystal X-ray diffraction (XRD) is the gold standard for structural validation. For example, related pyridazinone derivatives exhibit monoclinic crystal systems (space group C2/c) with unit cell parameters such as Å, Å, and Å . Complementary techniques include H/C NMR to verify substituent positions (e.g., furan protons at δ 6.3–7.4 ppm) and high-resolution mass spectrometry (HRMS) to confirm molecular weight (theoretical g/mol).
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
Begin with in vitro assays targeting receptors or enzymes relevant to pyridazinones, such as phosphodiesterase (PDE) inhibition or platelet aggregation assays. For example, 6-phenylpyridazin-3(2H)-one derivatives have shown antiplatelet activity via PDE3 inhibition . Use human platelet-rich plasma (PRP) and agonists like ADP (10 µM) to assess inhibition efficacy. IC values can be calculated using nonlinear regression analysis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacological profile?
Systematic SAR requires modular substitution at key positions:
- Furan ring : Replace with thiophene or pyrrole to evaluate heterocyclic effects on solubility and binding affinity.
- Piperidinylmethyl group : Introduce methyl or fluoro substituents to modulate lipophilicity (clogP) and blood-brain barrier penetration.
- Pyridazinone core : Explore bioisosteric replacements (e.g., pyridone) to enhance metabolic stability.
Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., PDE3A, PDB ID: 1SO2) and validate via enzyme kinetics (Km/Vmax analysis) .
Q. How should researchers resolve contradictions in biological data across different assay systems?
Discrepancies between in vitro and in vivo results may arise from pharmacokinetic factors (e.g., poor oral bioavailability). Address this by:
- Conducting parallel assays in hepatic microsomes to assess metabolic stability (e.g., t < 30 min suggests rapid clearance).
- Comparing plasma protein binding (ultrafiltration) across species (e.g., human vs. rodent).
- Validating target engagement using transgenic models or CRISPR-Cas9 knockouts .
Q. What analytical strategies are recommended for detecting degradation products during stability studies?
Forced degradation under ICH guidelines (acid/base hydrolysis, oxidation, photolysis) followed by HPLC-PDA-MS/MS analysis can identify impurities. For example, oxidation with HO (3% v/v, 40°C) may cleave the furan ring, generating succinic acid derivatives. Quantify degradation products using a C18 column (gradient: 0.1% formic acid in water/acetonitrile) and monitor at λ = 254 nm .
Q. How can computational modeling guide the optimization of physicochemical properties?
Apply quantitative structure-property relationship (QSPR) models to predict logP, solubility, and pKa. For instance:
- logP : Use Molinspiration or ACD/Labs software (expected logP ≈ 2.1 for the parent compound).
- Aqueous solubility : Employ Abraham solvation parameters; if predicted solubility < 50 µM, consider PEGylation or prodrug strategies.
Molecular dynamics simulations (GROMACS) can further assess conformational stability in lipid bilayers .
Methodological Considerations
Q. What safety protocols are critical when handling this compound?
Q. How should researchers validate target specificity in complex biological matrices?
Use orthogonal assays:
- Cellular thermal shift assay (CETSA) : Confirm target engagement by monitoring protein denaturation (e.g., 40–60°C).
- RNA-seq : Identify off-target gene expression changes (p < 0.05, fold change >2).
- Kinase profiling (Eurofins) : Screen against a panel of 468 kinases to rule out polypharmacology .
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